1,4-Dinitrobenzene
Overview
Description
1,4-Dinitrobenzene is an organic compound with the chemical formula C6H4(NO2)2. It is one of the three isomers of dinitrobenzene, the others being 1,2-dinitrobenzene and 1,3-dinitrobenzene. The 1,4-isomer is the most symmetrical and is characterized by its pale yellow solid appearance. This compound is soluble in organic solvents but has limited solubility in water .
Mechanism of Action
Target of Action
1,4-Dinitrobenzene (1,4-DNB) is a type of dinitrobenzene, which is a class of organic compounds known as nitrobenzenes . These compounds contain a benzene ring with two nitro group (-NO2) substituents It’s known that nitrobenzenes are often involved in reactions with nucleophiles .
Mode of Action
Nitrobenzenes, including 1,4-dnb, are known to undergo nucleophilic reactions . This involves the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Biochemical Pathways
Nitrobenzenes are known to participate in various chemical reactions, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that 1,4-dnb is a yellow solid that is soluble in organic solvents . This suggests that it may be absorbed and distributed in the body through lipid-rich tissues.
Result of Action
It’s known that nitrobenzenes can cause various toxic effects, suggesting that 1,4-dnb may also have toxic effects .
Action Environment
It’s known that 1,4-dnb is a solid at room temperature and has a melting point of 173 °c . This suggests that its stability and efficacy may be affected by temperature and other environmental conditions.
Biochemical Analysis
Biochemical Properties
1,4-Dinitrobenzene interacts with various biomolecules in biochemical reactions. For instance, it has been found to interact with biothiols in aqueous media . These biological nucleophiles with thiol groups have been widely used as a reference in nucleophile reactivity assays due to their prevalence .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, a study on Wistar rats showed that exposure to this compound increased spermic and testicular hydrogen peroxide and lipid peroxidation levels . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been found that the amino group of 4-nitrobenzenamine can be oxidized to a nitro group by trifluoroperoxyacetic acid . This suggests that this compound can exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, a study showed that exposure of male Wistar rats to this compound for 14 days increased spermic and testicular hydrogen peroxide and lipid peroxidation levels . This indicates that this compound has long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, oral exposure of male Wistar rats to 50 or 75 mg/kg, or dermal exposure to 1000 or 2000 mg/kg, of this compound for 14 days resulted in increased spermic and testicular hydrogen peroxide and lipid peroxidation levels . This suggests that there may be threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, in higher organisms like male Wistar rats, the main metabolic pathway includes the reduction of the 4-nitro group of this compound to the amino group, followed by acetylation of the resulting amino function and oxidation of one of the methyl groups .
Preparation Methods
1,4-Dinitrobenzene is typically synthesized from 4-nitroaniline through a process of diazotization followed by treatment with sodium nitrite in the presence of a copper catalyst . The reaction conditions involve maintaining a controlled temperature and pH to ensure the efficient conversion of 4-nitroaniline to this compound. Industrial production methods often employ similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired product quality.
Chemical Reactions Analysis
1,4-Dinitrobenzene undergoes several types of chemical reactions, including:
Reduction: It can be reduced to 1,4-diaminobenzene using reducing agents such as iron and hydrochloric acid.
Substitution: The nitro groups can be substituted by nucleophiles in the presence of a base, leading to the formation of various substituted benzene derivatives.
Oxidation: Although less common, this compound can undergo oxidation under specific conditions to form more complex nitro compounds.
Common reagents used in these reactions include sodium borohydride for reduction and potassium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dinitrobenzene has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of dyes and dye intermediates.
Medicine: While not directly used in medicine, its derivatives and related compounds have been explored for potential therapeutic applications.
Industry: It is commonly used in the manufacture of industrial explosives containing ammonium nitrate.
Comparison with Similar Compounds
1,4-Dinitrobenzene can be compared with its isomers, 1,2-dinitrobenzene and 1,3-dinitrobenzene:
1,2-Dinitrobenzene: This isomer has nitro groups in the ortho position and is less symmetrical than this compound.
1,3-Dinitrobenzene: This isomer has nitro groups in the meta position and is commonly used in the manufacture of explosives.
The uniqueness of this compound lies in its symmetrical structure, which imparts distinct physical and chemical properties compared to its isomers.
Properties
IUPAC Name |
1,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFDQJRXFWGIBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4, Array | |
Record name | P-DINITROBENZENE | |
Source | CAMEO Chemicals | |
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Record name | 1,4-DINITROBENZENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021836 | |
Record name | 1,4-Dinitrobenzene | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-dinitrobenzene is a colorless to yellow solid. Sinks and mixes slowly with water. (USCG, 1999), Pale-white or yellow, crystalline solid; [NIOSH], WHITE-TO-PALE-YELLOW CRYSTALS., Pale-white or yellow solid. | |
Record name | P-DINITROBENZENE | |
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Record name | p-Dinitrobenzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0233.html | |
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Boiling Point |
570.2 °F at 760 mmHg (USCG, 1999), 297 °C, 299 °C, 570 °F | |
Record name | P-DINITROBENZENE | |
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Record name | p-Dinitrobenzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0233.html | |
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Flash Point |
302 °F (USCG, 1999), 302 °F, 150 °C | |
Record name | P-DINITROBENZENE | |
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Solubility |
0.01 % (NIOSH, 2023), Sol in acetone, benzene, 1 g dissolves in 12,500 ml cold water, 555 ml boiling water, 300 ml alcohol; sparingly soluble in chloroform, and ethyl acetate., In water, 69 mg/l @ 25 °C., Solubility in water: none, 0.01% | |
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Density |
1.625 at 64.4 °F (USCG, 1999) - Denser than water; will sink, 1.625 @ 18 °C/4 °C, 1.6 g/cm³, 1.63 | |
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Record name | p-Dinitrobenzene | |
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URL | https://www.cdc.gov/niosh/npg/npgd0233.html | |
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Vapor Density |
5.8 (air= 1 at boiling point of dinitrobenzene) /Dinitrobenzene, all isomers/, Relative vapor density (air = 1): 5.8 | |
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Vapor Pressure |
0.0000261 [mmHg], < 1 mm Hg at 20 °C /Dinitrobenzene, all isomers/, Vapor pressure, kPa at 20 °C: | |
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Color/Form |
White crystals, Colorless to yellow monoclinic needles, Pale white or yellow, crystalline or solid. | |
CAS No. |
100-25-4 | |
Record name | P-DINITROBENZENE | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Benzene, p-dinitro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/CZ72D288.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
343.4 °F (USCG, 1999), 174 °C, 173-174 °C, 343 °F | |
Record name | P-DINITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8571 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,4-DINITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Dinitrobenzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0233.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-Dinitrobenzene?
A1: this compound has a molecular formula of C6H4N2O4 and a molecular weight of 168.11 g/mol.
Q2: How does the structure of this compound affect its vibrational spectra?
A2: The nitro antisymmetric stretching mode (vas(NO2)) of this compound appears at a higher frequency than other nitrobenzenes, while its symmetric stretching mode (vs(NO2)) is lower. [] This is attributed to the specific arrangement of the nitro groups in the para position.
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Researchers have utilized various spectroscopic techniques to study this compound, including Infrared (IR) spectroscopy, Electron Spin Resonance (ESR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy. These techniques provide insights into the vibrational frequencies, electronic structure, and interactions of the molecule with other species.
Q4: How does the solvent environment affect the electrochemical behavior of this compound?
A4: Studies have shown that the electrochemical reduction of this compound is significantly influenced by the solvent. For instance, in acetonitrile, two distinct one-electron reduction waves are observed, whereas in room temperature ionic liquids like butylmethyl imidazolium-BF4 (BMImBF4), these waves collapse into a single two-electron wave. [] This highlights the role of solvent properties on the electron transfer processes of the molecule.
Q5: What factors influence the stability of this compound radical anions in solution?
A5: Solvent properties play a crucial role in the stability and electronic structure of this compound radical anions. Protic solvents tend to promote charge localization, while aprotic solvents with similar dielectric constants may lead to delocalization. [] This emphasizes the importance of specific solvent-solute interactions.
Q6: How does this compound interact with Grignard reagents?
A6: The reaction of this compound with Grignard reagents leads to two primary pathways: the formation of a nitroarene radical anion (redox product) and the formation of 6-alkyl-2-nitro-5-acinitrocyclohexa-1,2-diene (addition product). [] Factors such as temperature, solvent polarity, and steric hindrance influence the product distribution in this reaction.
Q7: Can this compound be used for sensing applications?
A7: Yes, this compound has been explored for sensing applications. It acts as a fluorescence quencher for specific conjugated polymers, enabling its detection at low concentrations. This property is particularly relevant for explosives sensing. [, , ]
Q8: How does this compound interact with montmorillonite clay?
A8: Sorption of this compound to montmorillonite clay is primarily driven by cation-polar interactions with exchangeable cations present in the clay interlayers. [, ] This interaction is influenced by factors like the type of exchangeable cation and the solvent used.
Q9: Can this compound undergo nucleophilic aromatic substitution?
A9: Yes, this compound can undergo nucleophilic aromatic substitution reactions. For instance, it reacts with sodium phenoxide and hindered 2,6-substituted phenoxides to yield diphenyl ethers. [] The presence of the electron-withdrawing nitro groups activates the aromatic ring towards nucleophilic attack.
Q10: How do computational methods help in understanding the properties of this compound?
A10: Computational chemistry plays a vital role in elucidating the properties of this compound. Techniques like density functional theory (DFT) are employed to calculate molecular properties such as heats of formation, while molecular dynamics (MD) simulations provide insights into solvation behavior and interactions with other molecules. [, ]
Q11: Can we predict the environmental fate of this compound using computational tools?
A11: Yes, computational methods can be used to predict the partitioning behavior of this compound in different environmental compartments. For example, molecular dynamics simulations can estimate partition coefficients like 1-octanol-water (Kow) and air-water (Henry's law constant), providing valuable information about its potential for bioaccumulation and transport in the environment. []
Q12: How do substituents on the benzene ring influence the electron transfer behavior of dinitrobenzene radical anions?
A12: The position and nature of substituents on the benzene ring play a crucial role in determining the charge distribution and electron transfer properties of dinitrobenzene radical anions. For instance, ortho-substitution with methyl groups can hinder the planarity of the nitro groups, leading to charge localization and a decrease in the rate of intramolecular electron transfer. [] On the other hand, electron-donating groups like amino or oxido substituents can enhance conjugation, promoting charge delocalization.
Q13: What are the known toxicological effects of this compound?
A13: this compound exhibits toxicity to aquatic organisms like Oryzias latipes. Studies have demonstrated adverse effects on fish at different concentrations, impacting parameters like Na+/K+-ATPase activity. [] The compound has also been shown to inhibit nitric oxide synthase (NOS) in various mammalian systems, including rat cerebellar, bovine endothelial, and inducible NOS. []
Q14: Are there structure-activity relationships for the toxicity of nitrobenzenes?
A14: Yes, the toxicity of nitrobenzenes, including this compound, is often related to their molecular orbital energies, particularly the energy of the lowest unoccupied molecular orbital (E(LUMO)). [] Nitrobenzenes can act as pro-electrophiles and undergo intracellular reduction to form potentially toxic C-nitroso compounds. The E(LUMO) value can serve as an indicator of their electrophilic reactivity and thus, their toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.